molecular formula C14H12ClNO B11968950 p-Methoxybenzylidene-(4-chlorophenyl)-amine CAS No. 15485-22-0

p-Methoxybenzylidene-(4-chlorophenyl)-amine

Cat. No.: B11968950
CAS No.: 15485-22-0
M. Wt: 245.70 g/mol
InChI Key: WREIZRNCBYSYQW-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methoxybenzylidene)aniline is an organic compound with the molecular formula C14H12ClNO. It is a derivative of aniline, where the aniline nitrogen is bonded to a 4-methoxybenzylidene group and a chlorine atom is attached to the benzene ring. This compound is known for its applications in various fields, including corrosion inhibition and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxybenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4-chloroaniline+4-methoxybenzaldehyde4-chloro-N-(4-methoxybenzylidene)aniline+H2O\text{4-chloroaniline} + \text{4-methoxybenzaldehyde} \rightarrow \text{4-chloro-N-(4-methoxybenzylidene)aniline} + \text{H}_2\text{O} 4-chloroaniline+4-methoxybenzaldehyde→4-chloro-N-(4-methoxybenzylidene)aniline+H2​O

Industrial Production Methods

In industrial settings, the production of 4-chloro-N-(4-methoxybenzylidene)aniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methoxybenzylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Scientific Research Applications

4-chloro-N-(4-methoxybenzylidene)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxybenzylidene)aniline varies depending on its application:

    Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption is facilitated by the interaction between the nitrogen and oxygen atoms in the molecule and the metal surface.

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

4-chloro-N-(4-methoxybenzylidene)aniline can be compared with other similar compounds, such as:

  • 4-chloro-N-(3-methoxybenzylidene)aniline
  • 4-chloro-N-(2-methoxybenzylidene)aniline
  • 4-chloro-N-(2,5-dimethoxybenzylidene)aniline
  • 4-chloro-N-(3,4-dimethoxybenzylidene)aniline

These compounds share similar structural features but differ in the position and number of methoxy groups on the benzylidene moiety. The unique combination of the 4-chloro and 4-methoxybenzylidene groups in 4-chloro-N-(4-methoxybenzylidene)aniline contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREIZRNCBYSYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304620
Record name (E)-N-(4-Chlorophenyl)-1-(4-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15485-22-0
Record name NSC166499
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-N-(4-Chlorophenyl)-1-(4-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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